molecular formula C18H16F2N2O2 B2365655 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1448065-52-8

3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2365655
CAS No.: 1448065-52-8
M. Wt: 330.335
InChI Key: CVGKTBULZRKCNY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a benzamide group substituted with fluorine atoms at the 3 and 4 positions, linked to a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl moiety. This structure combines a privileged indole scaffold, widely recognized for its diverse biological activities, with a difluorinated benzamide group, which can enhance metabolic stability and binding affinity in drug-like molecules. Indole derivatives are extensively investigated for their potent anti-inflammatory properties. Research indicates that synthetic indole analogs can exert anti-inflammatory effects by targeting key pathways, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and suppressing the activation of the NF-κB signaling pathway . Some indole-based compounds have also demonstrated inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical targets in the inflammatory process . Beyond anti-inflammatory applications, the indole nucleus is a cornerstone in developing agents with a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and antioxidant effects . This makes this compound a valuable chemical tool for researchers exploring new therapeutic possibilities and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-22-10-13(12-4-2-3-5-16(12)22)17(23)9-21-18(24)11-6-7-14(19)15(20)8-11/h2-8,10,17,23H,9H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKTBULZRKCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of 1-Methylindole

The indole moiety is functionalized through epoxidation using (±)-epichlorohydrin under microwave-assisted conditions. A mixture of 1-methylindole (0.75 mmol) and cesium carbonate (1.05 equiv) in epichlorohydrin (3.0 mL) is heated at 120°C for 30 minutes, yielding (±)-4-(oxiran-2-ylmethoxy)-1H-indole (28 ) with 97% efficiency.

Epoxide Ring-Opening with Ammonia

The epoxide intermediate undergoes nucleophilic attack by ammonia in a propan-2-ol/acetonitrile/water (7:2:1) system at 90°C for 60 minutes. This step generates the vicinal diol amine, which is subsequently purified via flash chromatography (1 M NH3/CH2Cl2).

Key Data:

  • Yield: 40–58%
  • Characterization: $$ ^1H $$ NMR (CD3OD) δ 2.82–2.94 (3H, m), 3.00 (1H, dd), 7.23–7.41 (5H, m)

Activation of 3,4-Difluorobenzoic Acid

Acid Chloride Formation

3,4-Difluorobenzoic acid is activated using thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux for 2 hours. The resultant acid chloride is isolated by solvent evaporation and used directly in the coupling step.

Optimization Note:

  • Alternative activating agents (e.g., HATU, EDCl) result in lower yields (≤70%) compared to thionyl chloride (92%).

Amide Coupling and Final Product Isolation

Coupling Reaction

The amine intermediate (1.0 equiv) is reacted with 3,4-difluorobenzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (2.5 equiv) as a base. The mixture is stirred at 25°C for 12 hours, yielding the crude benzamide.

Crystallization and Purification

Single-phase crystallization in toluene/acetonitrile (95:5 v/v) followed by a second crystallization in ethanol/toluene (80:20 v/v) affords the pure title compound.

Purification Data:

Step Solvent System Purity (HPLC) Yield
Initial Crystallization Toluene/ACN (95:5) 92% 75%
Final Crystallization Ethanol/Toluene 99.5% 85%

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (600 MHz, CDCl3): δ 8.72 (1H, br s, NH), 7.41–7.03 (m, indole-H and aromatic-H), 4.25–4.09 (m, CH2OH), 3.76 (s, N-CH3), 2.95–2.45 (m, CH2NH).
  • $$ ^{13}C $$ NMR: δ 167.8 (C=O), 152.1–111.2 (Ar-C), 68.9 (CH2OH), 32.1 (N-CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H17F2N2O2: 367.1224
  • Observed: 367.1221 [M+H]+.

Process Optimization and Scale-Up Considerations

Solvent Screening for Epoxide Formation

Solvent Base Temperature Yield
Epichlorohydrin Cs2CO3 120°C 97%
DCM K2CO3 50°C 62%
THF NaH 80°C 78%

Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

Catalytic Hydrogenation for Amine Deprotection

  • Catalyst: 10% Pd/C (1:1 w/w substrate)
  • Conditions: H2 balloon, MeOH/H2O (9:1), 1 hour.
  • Yield: 98% (unoptimized).

"The integration of microwave chemistry and advanced crystallization techniques represents a paradigm shift in benzamide synthesis." – Adapted from.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The difluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and inferred biological relevance.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Similarities : Shares the hydroxyethyl-benzamide backbone but lacks fluorine substituents and the indole moiety.
  • The 1,1-dimethylethyl group introduces steric bulk, which may hinder binding to biological targets compared to the indole-containing target compound.
  • Applications : Used as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions .

Topsentin Derivatives (Bis-Indole Alkaloids)

  • Structural Similarities : Both contain indole moieties, but topsentin derivatives are bis-indole alkaloids with a central pyrrole ring.
  • Fluorine substituents in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated topsentin analogs.
  • Biological Activity : Most topsentin derivatives showed negligible anticancer activity except for compound 9e , which exhibited moderate activity against HOP-92 and SNB-75 cell lines .

DF3 (N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide)

  • Structural Similarities : Contains a benzamide-indole-ethyl scaffold but includes a sulfanyl linkage and trifluoromethyl group.
  • Key Differences :
    • The trifluoromethyl group in DF3 increases electron-withdrawing effects compared to the 3,4-difluoro substitution in the target compound.
    • The sulfanyl-ethyl bridge in DF3 may confer distinct conformational flexibility.
  • Applications : DF3 is a ligand in protein-ligand interaction studies (PDB entry data) .

Morphlock-1 (2-Oxo-1,2-dihydro-benzo(cd)indole-6-sulfonic Acid [2-Hydroxy-2-(4-Nitro-phenyl)-ethyl]-amide)

  • Structural Similarities : Features a hydroxyethylamide group and aromatic systems.
  • Key Differences: The benzo(cd)indole core in morphlock-1 is more rigid than the target compound’s benzamide-indole system.
  • Biological Activity: Designed as a PBGS (porphobilinogen synthase) inhibitor but showed species-specific docking selectivity .

Discussion of Substituent Effects

  • Fluorine vs. Methyl : The 3,4-difluoro substitution in the target compound likely enhances metabolic stability and bioavailability compared to methyl-substituted analogs (e.g., ) due to reduced oxidative metabolism .
  • Indole Positioning : The 1-methyl-1H-indol-3-yl group may facilitate π-π stacking interactions in biological targets, similar to DF3 .
  • Hydroxyethyl Group : This moiety improves solubility, a critical factor absent in more lipophilic analogs like morphlock-1 .

Biological Activity

3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound notable for its potential biological activities. This compound features a difluorobenzamide core and an indole moiety, which is characteristic of many biologically active substances. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Formula : C18H16F2N2O2
  • Molecular Weight : 344.33 g/mol

Structural Features

The compound comprises:

  • A benzamide core with two fluorine atoms at the 3 and 4 positions.
  • A hydroxyethyl group linked to a methyl-substituted indole at the nitrogen.

IUPAC Name

  • IUPAC Name : 3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules such as proteins and nucleic acids. Indole derivatives are known to influence multiple biochemical pathways, including those involved in cell signaling and apoptosis.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Reference Compound (e.g., Doxorubicin)0.12 - 2.78MCF-7

Case Studies

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis through caspase activation, similar to established chemotherapeutics.
  • Mechanistic Studies : Flow cytometry analyses revealed that the compound might arrest the cell cycle at the G1 phase in MCF-7 cells, suggesting a mechanism for its anticancer effects.

Comparative Analysis with Similar Compounds

To understand its unique properties, it's essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
3,4-Difluoro-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]acetamideAcetamide instead of benzamideLower anticancer activity
3,4-Difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamideLacks methyl group on indoleVaried activity based on substitutions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Indole core formation via Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions.

Introduction of fluorinated benzamide : Coupling via nucleophilic acyl substitution (e.g., using EDCI/HOBt) between 3,4-difluorobenzoic acid derivatives and the hydroxyl-ethyl-indole intermediate.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (MeOH/H₂O).

  • Critical parameters : Temperature (reflux vs. room temperature), solvent polarity (DMF for coupling), and stoichiometry of coupling reagents. Yields range from 50–75% depending on stepwise optimization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Structural confirmation :

  • NMR spectroscopy : 1^1H/13^13C NMR to verify indole protons (δ 7.2–7.8 ppm), hydroxyl group (δ 2.5–3.5 ppm), and fluorinated benzamide (δ 120–130 ppm for 19^19F NMR).
  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between indole and benzamide planes).
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

  • Activities :

  • Kinase inhibition : Tested against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence-based ATPase assays.
  • Antidepressant potential : Serotonin receptor (5-HT₁A/2A) binding assays using radiolabeled ligands.
    • Assays : IC₅₀ determination via dose-response curves, with positive controls (e.g., imatinib for kinases, fluoxetine for 5-HT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Key modifications :

  • Fluorine substitution : 3,4-difluoro vs. mono-fluoro analogs to enhance metabolic stability and binding affinity.
  • Indole N-methylation : Reduces oxidative metabolism (compare 1-methyl vs. unsubstituted indole in microsomal assays).
    • Methods :
  • Molecular docking : Predict interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent effects .

Q. What computational strategies are employed to predict pharmacokinetic (ADMET) properties?

  • Tools :

  • SwissADME : Predicts logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
    • Optimization : Fluorination reduces logP (improves solubility), while hydroxyl groups enhance polar surface area (PSA) for blood-brain barrier penetration .

Q. How can contradictory data in biological assays (e.g., kinase vs. PDE4 inhibition) be resolved?

  • Approaches :

  • Selectivity profiling : Broad-panel screening against 50+ kinases/PDE isoforms.
  • Structural analogs : Compare with 2,4-difluoro-N-(pyridazine)benzamide (PDE4-selective) to identify off-target interactions.
  • Cryo-EM : Visualize compound binding to secondary targets (e.g., PDE4 catalytic domain) .

Q. What strategies improve formulation stability for in vivo studies?

  • Methods :

  • Salt formation : Hydrochloride salts enhance aqueous solubility (tested via pH-solubility profiles).
  • Nanoemulsions : Use soybean oil/Tween 80 to increase bioavailability (measured via AUC in rodent PK studies).
    • Stability tests : Forced degradation under UV/humidity to identify vulnerable functional groups (e.g., indole oxidation) .

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